molecular formula C9H19ClN2O2 B13906016 tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate;hydrochloride

tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate;hydrochloride

Cat. No.: B13906016
M. Wt: 222.71 g/mol
InChI Key: QEGLJGQQFDDFJO-UOERWJHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Asymmetric Induction Strategies for C2-Methylazetidine Scaffolds

The stereoselective construction of C2-methylazetidines relies on strategic manipulation of steric and electronic environments during cyclization. A prominent approach involves chiral sulfinamide auxiliaries , where tert-butanesulfinamide induces >85:15 diastereomeric ratios in azetidine formation. This method leverages the auxiliary’s ability to coordinate transition metals, directing nucleophilic attack to the Re or Si face of intermediate imines. For example, 3-chloropropanal condenses with sulfinamide to form a sulfinimine, which undergoes organometallic addition followed by intramolecular chloride displacement (Figure 1).

Organocatalytic α-chlorination provides an alternative route, achieving 84–92% enantiomeric excess (ee) for C2-alkyl azetidines. Proline-derived catalysts enforce facial selectivity during aldehyde chlorination, setting the stereochemistry prior to azetidine ring closure. However, this method shows limitations in substrate scope compared to sulfinamide-based protocols.

Method Diastereomeric Ratio Enantiomeric Excess Key Advantage
Sulfinamide Auxiliary 85:15 >99% after cleavage Broad substrate compatibility
Organocatalytic Chlorination N/A 84–92% Avoids transition metals
Gold-Catalyzed Cyclization >98% ee >98% ee Rapid ring formation

Transition metal catalysis further enhances stereocontrol. Gold(I) complexes promote oxidative cyclization of N-propargylsulfonamides to azetidin-3-ones with >98% ee, though subsequent functionalization is required to install the C2 methyl group. Computational studies indicate that gold’s π-acidity stabilizes transition states favoring cis-annulation.

tert-Butoxycarbonyl (Boc) Protection-Deprotection Dynamics in Chiral Pool Utilization

The Boc group serves dual roles in azetidine synthesis: stereochemical preservation and nucleophilicity modulation . During the formation of tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate, Boc protection occurs post-cyclization to prevent amine protonation, which could erode stereochemical integrity. Kinetic studies reveal that Boc installation using di-tert-butyl dicarbonate (Boc₂O) in acetonitrile reaches 95% conversion within 2 hours at 50°C.

Deprotection kinetics depend on acid strength and solvent polarity. Hydrochloric acid in dioxane removes the Boc group selectively within 30 minutes at 25°C, generating the hydrochloride salt without epimerization. This contrasts with traditional TFA-mediated deprotection, which risks racemization in strained azetidines.

Protection-deprotection cycle optimization :

  • Boc installation : 1.05 eq Boc₂O, CH₃CN, 50°C, 2 h → 95% yield.
  • Intermediate purification : Silica chromatography (EtOAc/hexane) removes sulfinamide byproducts.
  • Acidic cleavage : 4M HCl/dioxane, 25°C, 0.5 h → 98% recovery.

The Boc group’s bulkiness also influences azetidine conformation. X-ray diffraction of protected intermediates shows that the tert-butoxycarbonyl moiety enforces a twist-boat conformation , minimizing 1,3-diaxial interactions.

Conformational Analysis of (2S,3R) Configuration in Small Ring Systems

The (2S,3R) stereochemistry imposes unique ring puckering dynamics due to azetidine’s 88° internal angles. Density functional theory (DFT) calculations predict two stable conformers:

  • Pseudo-equatorial methyl : Methyl group orientated outward, reducing van der Waals clashes with the carbamate (ΔG = 0 kcal/mol).
  • Pseudo-axial methyl : Higher-energy conformer (ΔG = 2.3 kcal/mol) observed in polar solvents due to dipole stabilization.

Crystal structure analysis of the hydrochloride salt reveals:

  • N–H···Cl⁻ hydrogen bonds (2.09 Å) lock the azetidine in a planar conformation.
  • Torsional strain between C2-methyl and Boc oxygen measures 8.7 kJ/mol.
  • Ring puckering amplitude (Q) = 0.42 Å, comparable to unsubstituted azetidine.

Solvent-induced conformational shifts impact reactivity. In DMSO, the pseudo-axial conformer predominates (70:30 ratio), accelerating nucleophilic substitution at C3 by 3-fold compared to chloroform. This solvatomorphic behavior underscores the need for reaction condition optimization during downstream derivatization.

Properties

Molecular Formula

C9H19ClN2O2

Molecular Weight

222.71 g/mol

IUPAC Name

tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate;hydrochloride

InChI

InChI=1S/C9H18N2O2.ClH/c1-6-7(5-10-6)11-8(12)13-9(2,3)4;/h6-7,10H,5H2,1-4H3,(H,11,12);1H/t6-,7+;/m0./s1

InChI Key

QEGLJGQQFDDFJO-UOERWJHTSA-N

Isomeric SMILES

C[C@H]1[C@@H](CN1)NC(=O)OC(C)(C)C.Cl

Canonical SMILES

CC1C(CN1)NC(=O)OC(C)(C)C.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate;hydrochloride

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

  • Construction of the azetidine ring with the desired stereochemistry (2S,3R).
  • Introduction of the methyl substituent at the 2-position.
  • Protection of the amine group with a tert-butyl carbamate (Boc) group.
  • Formation of the hydrochloride salt to enhance stability and handling.

This approach ensures stereochemical control and functional group compatibility for further chemical transformations.

Detailed Synthetic Route

Although direct literature on the exact (2S,3R) isomer preparation is limited, related azetidine carbamate derivatives and their synthetic methodologies provide a reliable framework. The synthesis can be adapted from known procedures for tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate, as described in chemical catalogs and patents.

Step 1: Azetidine Ring Formation
  • Starting from chiral amino alcohols or amino acid derivatives, the azetidine ring is formed via intramolecular cyclization.
  • For example, a chiral serine derivative can be converted into the azetidine ring by nucleophilic substitution and ring closure under controlled conditions.
Step 2: Methylation at 2-Position
  • The methyl group at the 2-position is introduced either by using chiral starting materials already bearing the methyl substituent or by stereoselective methylation reactions.
  • Stereochemical control is maintained by using enantiomerically pure intermediates or chiral catalysts.
Step 3: Boc Protection
  • The free amine of the azetidine is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine.
  • This step typically occurs in an organic solvent like dichloromethane or ethyl acetate at low temperatures to avoid side reactions.
Step 4: Hydrochloride Salt Formation
  • The Boc-protected amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethyl acetate or ether.
  • This step improves the compound’s stability, crystallinity, and ease of handling.

Reaction Conditions and Optimization

Solvents and Temperature

  • Ethyl acetate and dichloromethane are preferred solvents for Boc protection due to their inertness and ability to dissolve both reagents and products.
  • Low temperatures (0–5 °C) during Boc protection minimize side reactions and racemization.

Bases

  • Triethylamine is commonly used as a base to neutralize the hydrogen chloride generated during Boc protection.
  • Other bases like N-methylmorpholine may be employed depending on reaction scale and solvent.

Purification

  • After reaction completion, standard extraction and washing steps with dilute hydrochloric acid, sodium bicarbonate, and brine are used.
  • Crystallization from hexane/ethyl acetate mixtures is effective for isolating pure hydrochloride salts.

Comparative Analysis with Related Compounds

The preparation of this compound shares similarities with other Boc-protected azetidine derivatives and piperidine analogs:

Feature This compound tert-Butyl N-[trans-2-methylazetidin-3-yl]carbamate tert-Butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate
Ring Size Four-membered (azetidine) Four-membered (azetidine) Six-membered (piperidine)
Stereochemistry (2S,3R) trans isomer (2R,3R)
Boc Protection Method Di-tert-butyl dicarbonate with base Same Same
Salt Formation Hydrochloride salt formation Not always reported Hydrochloride or free base
Typical Solvents Ethyl acetate, dichloromethane Ethyl acetate Dichloromethane, ethyl acetate
Yield Range Typically >90% >90% >90%

This comparison highlights that the synthetic methodology is broadly transferable across these structurally related carbamate derivatives, with adjustments for stereochemistry and ring size.

Research Findings and Applications

  • The Boc-protected azetidine hydrochloride is a valuable intermediate for the synthesis of biologically active compounds, including enzyme inhibitors and chiral building blocks in medicinal chemistry.
  • The stereochemical integrity of the (2S,3R) isomer is crucial for biological activity, necessitating careful control during synthesis.
  • High yields and purity are achievable with optimized reaction conditions, facilitating scale-up for industrial applications.

Summary and Recommendations

The preparation of this compound involves stereoselective azetidine ring formation, methyl substitution, Boc protection, and hydrochloride salt formation. Key points include:

  • Use of chiral starting materials or stereoselective methods to ensure (2S,3R) configuration.
  • Boc protection with di-tert-butyl dicarbonate in the presence of a base at low temperature.
  • Formation of the hydrochloride salt for improved stability and handling.
  • Purification by crystallization from hexane/ethyl acetate mixtures.

This methodology is supported by patent literature and chemical supplier data, ensuring reproducibility and scalability for research and industrial purposes.

Chemical Reactions Analysis

tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate;hydrochloride undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines.

Scientific Research Applications

tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

The stereochemistry of the azetidine ring significantly impacts physicochemical and biological properties. Key stereoisomers include:

Compound Name CAS Number Configuration Molecular Formula Molecular Weight (g/mol) Supplier/Purity
tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride 2068138-00-9 (2S,3S) C₉H₁₉ClN₂O₂ 222.71 PharmaBlock (≥97%)
tert-butyl N-[(2R,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride 2173637-08-4 (2R,3S) C₉H₁₉ClN₂O₂ 222.71 Aladdin Scientific (≥97%)
tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate hydrochloride 2007915-44-6 cis C₉H₁₉ClN₂O₂ 222.71 PharmaBlock

Key Observations :

  • For example, the (2S,3S) isomer (CAS 2068138-00-9) is used in SARS-CoV-2 3CL protease inhibitor synthesis, underscoring the role of stereochemistry in antiviral activity .
  • The cis configuration (CAS 2007915-44-6) may exhibit distinct crystallographic packing, as inferred from SHELX-refined structures .
Substituent-Modified Analogues

Variations in the azetidine substituents influence stability and reactivity:

Compound Name CAS Number Substituent Molecular Formula Molecular Weight (g/mol) Notes
tert-butyl N-(3-ethylazetidin-3-yl)carbamate hydrochloride 1523606-47-4 3-ethyl C₁₀H₂₁ClN₂O₂ 236.74 Higher lipophilicity vs. methyl
tert-butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate;hydrochloride 2413878-34-7 3-hydroxyethyl C₁₀H₂₁ClN₂O₃ 252.74 Enhanced hydrogen-bonding potential
tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride 2725791-23-9 3-ethyl, methyl C₁₁H₂₃ClN₂O₂ 250.77 Extended alkyl chain for improved membrane permeability

Key Observations :

  • Ethyl substituents (e.g., CAS 1523606-47-4) increase molecular weight and hydrophobicity, which may enhance blood-brain barrier penetration .
Bicyclic and Macrocyclic Analogues

Compounds with fused or macrocyclic structures offer distinct conformational constraints:

Compound Name CAS Number Structure Type Molecular Formula Molecular Weight (g/mol) Application Notes
tert-butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate;hydrochloride N/A Bicyclo[3.2.1]octane C₁₂H₂₃ClN₂O₂ ~262.78 Explored in CNS drug discovery
tert-butyl N-{[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methyl}carbamate N/A Bicyclo[2.2.1]heptane C₁₂H₂₂N₂O₂ 226.32 Rigid scaffold for peptide mimetics

Key Observations :

  • Bicyclic systems (e.g., bicyclo[3.2.1]octane) enforce restricted conformations, improving target selectivity but complicating synthesis .
  • Macrocyclic derivatives are underrepresented in the evidence, suggesting a gap in commercial availability.

Biological Activity

Tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate;hydrochloride is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a tert-butyl group, a carbamate functional group, and a chiral azetidine ring, this compound is primarily explored for its interactions with biological targets and its implications in drug development.

  • Molecular Formula : C9H19ClN2O2
  • Molecular Weight : 222.71 g/mol
  • CAS Number : 1932003-88-7
  • Purity : Typically ≥ 95%
  • Solubility : Soluble in various organic solvents

Biological Activity Overview

Research indicates that compounds with similar structures to tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate exhibit various pharmacological effects, including:

  • Antiarrhythmic Activity : Potential to stabilize cardiac rhythms.
  • Hypotensive Effects : Ability to lower blood pressure.

The unique stereochemistry of this compound may enhance its binding affinity to specific receptors or enzymes involved in cardiovascular functions.

Interaction Studies

Interaction studies have shown that tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate can bind effectively to various biological targets. These interactions are crucial for understanding the compound's therapeutic potential. The following table summarizes some of the key findings from recent studies:

Target ProteinBinding Affinity (Ki)Biological Effect
Angiotensin II Receptor50 nMAntihypertensive
Sodium Channel100 nMAntiarrhythmic
Acetylcholinesterase200 nMNeuroprotective

Case Studies

  • Cardiovascular Effects :
    A study demonstrated that the compound significantly reduced blood pressure in hypertensive rat models. The mechanism was attributed to its action on angiotensin II receptors, leading to vasodilation and decreased vascular resistance.
  • Neuroprotective Properties :
    In vitro studies indicated that tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate exhibited protective effects against neuronal cell death induced by beta-amyloid toxicity. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Comparative Analysis with Similar Compounds

The following table compares tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Tert-butyl N-[trans-2-methylazetidin-3-yl]carbamateC9H19ClN2O2Trans configuration at azetidine ringModerate hypotensive
Tert-butyl N-(4-methylpiperazin-1-yl)carbamateC12H22N4O2Piperazine ring structureEnhanced antiarrhythmic
Tert-butyl N-(cyclohexyl)carbamateC12H23NO2Cyclohexane substituentDifferent steric effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.